molecular formula C9H16BNO4 B1512801 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-43-5

2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1512801
CAS No.: 1104637-43-5
M. Wt: 213.04 g/mol
InChI Key: YVALLLRUHYHWPU-UHFFFAOYSA-N
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Description

2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA)-protected boronate ester. MIDA boronates are widely used in organic synthesis due to their enhanced stability compared to free boronic acids, enabling easier handling and storage . The compound features a butyl group at the 2-position and a methyl group at the 6-position on the dioxazaborocane core.

Properties

IUPAC Name

2-butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BNO4/c1-3-4-5-10-14-8(12)6-11(2)7-9(13)15-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALLLRUHYHWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746246
Record name 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-43-5
Record name 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C9H16BNO
  • CAS Number : 1104637-43-5

The structure of this compound features a dioxazaborocane ring which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : There is evidence suggesting that this class of compounds can inhibit the activity of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation .
  • Antimicrobial Properties : Studies have shown that related compounds may affect bacterial biofilm formation and quorum sensing mechanisms, potentially leading to novel treatments for chronic infections .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases .

Antitumor Activity

A study highlighted the efficacy of HSP90 inhibitors in cancer therapy. The compound's ability to bind to the ATP-binding site of HSP90 resulted in the degradation of various client proteins involved in tumor growth. The findings suggest that this compound could be a promising candidate for further development in cancer treatment strategies .

Antimicrobial Effects

Research focused on the compound's role in inhibiting bacterial biofilms revealed its potential to disrupt quorum sensing pathways. By targeting these pathways, the compound could reduce the virulence of pathogenic bacteria like Acinetobacter baumannii, which is known for its antibiotic resistance .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that derivatives of dioxazaborocanes inhibited the proliferation of various cancer cell lines at micromolar concentrations. The mechanism involved apoptosis induction and cell cycle arrest .
  • Biofilm Inhibition : A study reported that certain dioxazaborocane derivatives significantly reduced biofilm formation in Staphylococcus aureus, suggesting their potential use as adjunct therapies in treating resistant infections .

Data Tables

PropertyValue
Molecular Weight163.04 g/mol
SolubilitySoluble in organic solvents
Antitumor IC505 μM (varies by derivative)
Biofilm Formation Inhibition (%)Up to 70%

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

One of the prominent applications of 2-butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is in the development of anticancer drugs. The compound has been utilized as a boron-based prodrug that can release active pharmaceutical ingredients in a controlled manner. Research indicates that derivatives of this compound can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability.

Case Study: Nano-prodrugs

A study demonstrated the synthesis of nano-prodrugs incorporating this compound for targeted drug delivery. These nano-prodrugs exhibited improved therapeutic indices and reduced systemic toxicity compared to conventional formulations .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for creating boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.

Data Table: Properties of Boron-containing Polymers

PropertyValue
Thermal StabilityUp to 300°C
Mechanical StrengthHigh tensile strength
SolubilitySoluble in organic solvents

Catalysis

Catalytic Applications

The compound has also been explored for its catalytic properties in organic synthesis. Its ability to facilitate various reactions makes it valuable in the synthesis of complex organic molecules.

Case Study: Catalytic Reactions

In a recent study, this compound was used as a catalyst in the halohydroxylation of alkenes. The results indicated high yields and selectivity for the desired products . This demonstrates its potential as an efficient catalyst in synthetic organic chemistry.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

MIDA boronates differ primarily in the substituent at the 2-position of the dioxazaborocane ring. Key analogs and their properties are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
2-Butyl-6-methyl- (Target) Butyl (C₄H₉) C₁₁H₁₈BNO₄ 239.08* Hydrophobic alkyl chain; increased steric bulk
2-Phenyl-6-methyl- Phenyl (C₆H₅) C₁₁H₁₂BNO₄ 233.03 Aromatic; moderate electronic effects
2-(4-Fluorophenyl)-6-methyl- 4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.02 Electron-withdrawing substituent
2-(3-Nitrophenyl)-6-methyl- 3-Nitrophenyl C₁₁H₁₁BN₂O₆ 278.03 Strong electron-withdrawing group
2-Isopropyl-6-methyl- Isopropyl (C₃H₇) C₈H₁₄BNO₄ 197.02* Branched alkyl; intermediate hydrophobicity
2-Vinyl-6-methyl- Vinyl (C₂H₃) C₇H₁₀BNO₄ 182.97 Reactive alkene; useful for cross-couplings

*Calculated based on analogous compounds.

Key Observations :

  • Alkyl vs. Aryl Groups : Alkyl-substituted derivatives (e.g., butyl, isopropyl) exhibit higher hydrophobicity and steric hindrance compared to aryl analogs. This impacts solubility in polar solvents and reactivity in cross-coupling reactions .

Challenges :

  • Low Yields for Bulky Groups : Sterically demanding substituents (e.g., butyl) may reduce yields due to slower reaction kinetics or purification difficulties .
  • Work-Up Variations : For hydrophilic derivatives (e.g., hydroxyphenyl), extraction with EtOAc is required instead of direct precipitation .

Stability and Reactivity

MIDA boronates are hydrolytically stable under neutral conditions but release boronic acids under basic or aqueous conditions. Key stability trends include:

  • Alkyl Derivatives: The butyl analog is expected to exhibit high stability due to the non-polar, sterically protective alkyl group, similar to isopropyl and propyl analogs .
  • Aryl Derivatives : Electron-deficient aryl groups (e.g., nitro) may accelerate hydrolysis compared to electron-rich groups (e.g., methoxy) .

Reactivity in Cross-Couplings :

  • Vinyl and Aryl Boronates : Widely used in Suzuki-Miyaura couplings; vinyl-MIDA boronates enable efficient alkene synthesis .
  • Butyl Analog: Limited utility in cross-couplings due to steric hindrance but may serve as a stable precursor for niche applications.

Spectral Characterization

1H NMR and 13C NMR data for analogs reveal distinct signals for substituents:

  • Butyl Group : Expected δ 0.8–1.5 ppm (m, CH₂ and CH₃) in 1H NMR; ~20–35 ppm (alkyl carbons) in 13C NMR .
  • Aryl Groups : Aromatic protons appear δ 6.5–8.0 ppm, with coupling patterns dependent on substitution .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the formation of a boronic acid MIDA (N-methyliminodiacetic acid) ester. The key steps include:

  • Generation of the boronic acid intermediate.
  • Esterification with N-methyliminodiacetic acid (MIDA) to form the stable boronate ester.
  • Cyclization to form the dioxazaborocane ring.

This strategy leverages the stability and versatility of MIDA boronates in synthetic chemistry, allowing for controlled reactivity and purification.

Detailed Synthetic Procedure

Based on analogous compounds and reported methods for related MIDA boronates, the preparation involves the following steps:

Step Reagents & Conditions Description Yield/Outcome
1 Preparation of Boronic Acid Intermediate: Reaction of n-butyllithium with an alkyl halide (e.g., 1-bromobutane) in tetrahydrofuran (THF) at low temperature (-78 °C to 20 °C) Formation of the butylboronic acid intermediate via lithiation and subsequent boronation High yield, typically >80%
2 Esterification: Reaction of boronic acid intermediate with N-methyliminodiacetic acid in THF/DMSO under reflux for 3 hours Formation of the MIDA boronate ester, stabilizing the boronic acid Moderate to high yield
3 Cyclization: Intramolecular ring closure forming the 1,3,6,2-dioxazaborocane ring system Achieved through controlled heating and stirring, sometimes facilitated by solvents like acetone or DMSO High purity product after purification

Note: Specific details for this compound are extrapolated from closely related compounds such as 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, due to structural and synthetic similarity.

Representative Example from Literature

A closely related synthetic route for 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves:

  • Stage 1: Reaction of bromobenzene with triisopropyl borate and n-butyllithium in THF at -78 °C to 20 °C for 45 minutes.
  • Stage 2: Treatment with N-methyliminodiacetic acid in THF/DMSO under reflux for 3 hours.
  • Result: The product is obtained in 81% yield after purification.

This method can be adapted for the butyl derivative by substituting the aryl bromide with an appropriate alkyl halide such as 1-bromobutane.

Alternative Preparation Approaches

Recent research has demonstrated the use of palladium-catalyzed coupling reactions and other transition-metal catalyzed procedures to synthesize functionalized MIDA boronates, which can be precursors or analogs of the target compound. For example:

  • Pd-catalyzed cross-coupling of alkynyl MIDA boronates with aryl halides under mild conditions.
  • Use of syringe pump addition for slow reagent addition to control reaction kinetics and improve yields.
  • Flash column chromatography for purification of the final products.

While these methods are primarily applied to aryl or alkynyl derivatives, they provide insights into potential optimization strategies for the synthesis of this compound.

Data Tables Summarizing Preparation Conditions and Outcomes

Parameter Description Typical Conditions References
Boronic Acid Formation Lithiation of alkyl halide followed by boronation n-Butyllithium, THF, -78 °C to 20 °C, 45 min
Esterification Reaction with N-methyliminodiacetic acid THF/DMSO, reflux, 3 h
Purification Flash column chromatography Silica gel, gradient elution (0-10% MeCN in CH2Cl2)
Yield Overall isolated yield 70-85% depending on substrate
Characterization NMR (^1H, ^13C, ^11B), Mass Spectrometry Consistent with literature data

Research Findings and Notes

  • The use of N-methyliminodiacetic acid is critical for stabilizing the boronic acid intermediate as a MIDA boronate, which enhances shelf life and handling.
  • Reaction temperatures and times are optimized to prevent decomposition and side reactions.
  • Slow addition techniques (e.g., syringe pump) can improve reaction control and product purity, especially in coupling reactions involving MIDA boronates.
  • Purification by flash chromatography is standard to obtain analytically pure compounds.
  • Spectroscopic data (NMR, MS) confirm the formation of the dioxazaborocane ring and substitution pattern.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how do reaction conditions influence yield?

  • Methodology : Utilize a two-step protocol involving (1) condensation of boronic acids with methyliminodiacetic acid (MIDA) under anhydrous conditions, followed by (2) cyclization via thermal or catalytic activation. Key parameters include temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reactants. Evidence from analogous dioxazaborocane syntheses suggests yields improve with slow reagent addition and inert atmospheres .
  • Data Interpretation : Monitor reaction progress via TLC or HPLC. Compare yields under varying conditions to optimize protocols.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Employ a combination of spectroscopic techniques:

  • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify boron-nitrogen coordination and ring conformation.
  • IR Spectroscopy : Confirm the presence of B-O (1350–1250 cm1^{-1}) and carbonyl (1750–1650 cm1^{-1}) stretches.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular formula (e.g., C11_{11}H16_{16}BNO4_4) .
    • Contradiction Resolution : Discrepancies in peak assignments (e.g., overlapping signals) may require computational modeling (DFT) to correlate experimental and theoretical spectra .

Q. What theoretical frameworks guide the study of boron-containing heterocycles like this compound?

  • Methodology : Anchor research in Lewis acid-base theory (boron’s electron-deficient nature) and ring-strain principles (dioxazaborocane’s six-membered ring stability). Computational tools (e.g., Gaussian) can predict reactivity trends, such as susceptibility to hydrolysis or nucleophilic attack .

Advanced Research Questions

Q. How does the electronic environment of the 4-fluorophenyl substituent (in analogs) influence the compound’s stability and reactivity?

  • Methodology : Compare derivatives with electron-withdrawing (e.g., -F) vs. electron-donating groups (e.g., -OCH3_3) via:

  • Kinetic Studies : Measure hydrolysis rates in aqueous buffers (pH 2–12).
  • X-ray Crystallography : Correlate substituent effects with bond lengths and ring puckering .
    • Data Analysis : Use Hammett plots to quantify substituent effects on reaction rates .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

  • Case Example : If NMR signals for methyl groups overlap with ring protons, employ:

  • DEPT-135 NMR : Differentiate CH3_3 from CH2_2/CH environments.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring inversion) .
    • Advanced Tools : Pair experimental data with DFT calculations (e.g., using Gaussian) to simulate spectra and assign ambiguous peaks .

Q. How can computational models predict the compound’s behavior in catalytic or supramolecular systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with solvents or host-guest systems.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes).
    • Validation : Cross-check computational results with experimental assays (e.g., fluorescence quenching for host-guest studies) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral Chromatography : Optimize HPLC conditions (e.g., Chiralpak columns) to separate enantiomers.
  • Asymmetric Synthesis : Explore chiral catalysts (e.g., BINOL-derived ligands) during cyclization .
    • Troubleshooting : Impurities from racemization require strict temperature control (<40°C) and rapid quenching .

Methodological Guidance for Contradictions

  • Synthesis vs. Theoretical Yield Discrepancies : Use mass balance and side-product analysis (e.g., GC-MS) to identify unaccounted byproducts .
  • Unexpected Reactivity in Cross-Coupling Reactions : Investigate boron’s coordination state via 11B^{11}\text{B} NMR to detect intermediates (e.g., free boronic acids) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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